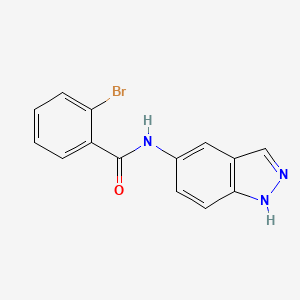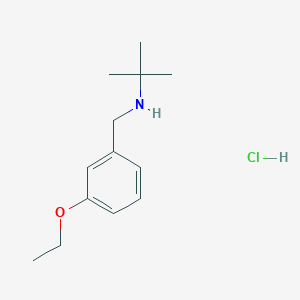
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, commonly known as CRF1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the study of stress-related disorders, anxiety, and depression. It is a potent antagonist of corticotropin-releasing factor receptor type 1 (CRF1), which is a vital component of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is the primary stress response system of the body, and its dysregulation has been linked to various mental health disorders. In
作用机制
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist works by blocking the binding of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide to its ligands, corticotropin-releasing hormone (CRH), and urocortin. N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide is expressed in various regions of the brain, including the amygdala, hippocampus, and prefrontal cortex, which are involved in the regulation of emotions and stress responses. By blocking the binding of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide to its ligands, N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist reduces the activity of the HPA axis and modulates the stress response.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist has been shown to have various biochemical and physiological effects. It reduces the release of stress hormones, including cortisol and adrenocorticotropic hormone (ACTH), from the adrenal gland. It also reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. Additionally, it has been shown to increase the activity of the parasympathetic nervous system, which is responsible for the rest-and-digest response.
实验室实验的优点和局限性
The use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in lab experiments has several advantages. It allows researchers to study the role of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide in stress-related disorders, anxiety, and depression. It also provides a tool for the development of new treatments for these disorders. However, there are some limitations to the use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in lab experiments. It is a potent compound that requires careful handling and storage. Additionally, it has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist. One area of research is the development of more specific N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonists that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist treatment. Additionally, there is a need for more clinical trials to evaluate the efficacy and safety of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in the treatment of mental health disorders. Finally, the use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in combination with other treatments, such as cognitive-behavioral therapy, is an area of research that holds promise for the development of more effective treatments for stress-related disorders, anxiety, and depression.
Conclusion:
In conclusion, N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist is a potent compound that has gained significant attention in the field of scientific research. Its ability to modulate the activity of the HPA axis has made it a valuable tool for the study of stress-related disorders, anxiety, and depression. Despite its limitations, the use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in lab experiments holds promise for the development of new treatments for these disorders. The identification of more specific N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonists and the evaluation of their efficacy and safety in clinical trials are essential for the development of more effective treatments for mental health disorders.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist involves the reaction of 2,5-dichlorobenzonitrile with propylsulfonylamine in the presence of a base to form the corresponding sulfonamide. The resulting sulfonamide is then treated with piperidinecarboxylic acid to form the final compound, N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide. The overall yield of this synthesis method is reported to be around 30%.
科学研究应用
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist has been extensively used in scientific research to study the role of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide in stress-related disorders, anxiety, and depression. It has been found that N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide plays a crucial role in the regulation of the HPA axis, which is responsible for the body's response to stress. The overactivation of the HPA axis has been linked to various mental health disorders, including anxiety and depression. N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist has been shown to reduce the activity of the HPA axis, leading to a reduction in stress-related behaviors and symptoms of anxiety and depression.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-2-8-23(21,22)19-7-3-4-11(10-19)15(20)18-14-9-12(16)5-6-13(14)17/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKIAFNHEARPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5315817.png)

![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)